ZINC57632462

KRAS Allosteric inhibition Cancer

Select ZINC57632462 (ACA-6) as your research tool compound for non-covalent allosteric KRAS inhibition. This benzamide derivative disrupts nucleotide exchange and RAS-effector interactions, offering a distinct mechanism from covalent G12C inhibitors. Its defined 3-methoxy-4-(3-methylbutoxy)benzamide scaffold provides a reliable starting point for SAR exploration and assay validation. Ideal for in vivo combination studies due to weak CYP3A4 inhibition.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
Cat. No. B12363879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC57632462
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)O)OC
InChIInChI=1S/C18H22N2O4/c1-12(2)8-10-24-15-7-6-13(11-16(15)23-3)18(22)20-17-14(21)5-4-9-19-17/h4-7,9,11-12,21H,8,10H2,1-3H3,(H,19,20,22)
InChIKeyLXRRGFHUTGOSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide: A Non-Covalent Allosteric KRAS Inhibitor (ACA-6) for Cancer Research


N-(3-Hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide (CAS: 1286482-29-8), also known as ZINC57632462 or ACA-6, is a synthetic benzamide derivative characterized by a hydroxypyridine moiety linked to a methoxy-substituted benzamide core bearing a 3-methylbutoxy side chain . The compound has been identified as a non-covalent allosteric inhibitor of the KRAS GTPase, a notorious oncogene frequently mutated in human cancers . Unlike conventional ATP-competitive kinase inhibitors, ACA-6 binds to an allosteric site on KRAS, disrupting nucleotide exchange and inhibiting downstream RAS-effector interactions .

Why Generic Substitution of N-(3-Hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide Fails: Mechanistic Specificity of Allosteric KRAS Inhibition


Generic substitution of N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide with other benzamide derivatives or KRAS-targeting agents is not scientifically justified due to the compound's distinct non-covalent allosteric mechanism . While many KRAS inhibitors in development target the G12C mutant via covalent modification (e.g., sotorasib, adagrasib), ACA-6 binds to a different allosteric site and disrupts nucleotide exchange without covalent bond formation, potentially offering a distinct pharmacological profile against a broader range of KRAS mutations . Furthermore, the specific substitution pattern—particularly the 3-methoxy-4-(3-methylbutoxy)benzamide core—is critical for the allosteric interaction, and even minor structural modifications in this chemical series could abolish KRAS binding and downstream functional inhibition .

Quantitative Differentiation of N-(3-Hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide: Evidence-Based Selection Guide


Non-Covalent Allosteric KRAS Inhibition: A Mechanistic Distinction from Covalent G12C Inhibitors

ACA-6 acts as a non-covalent allosteric inhibitor of KRAS, disrupting nucleotide exchange and inhibiting RAS-effector interactions . This contrasts with clinical-stage KRAS G12C covalent inhibitors (e.g., sotorasib, adagrasib) that target a specific cysteine residue for covalent modification. No direct head-to-head quantitative comparison data between ACA-6 and covalent G12C inhibitors is available in the public domain, but the non-covalent allosteric mechanism implies potential utility against KRAS mutations beyond G12C .

KRAS Allosteric inhibition Cancer

Structural Specificity: The 3-Methoxy-4-(3-methylbutoxy)benzamide Core is Essential for Allosteric KRAS Binding

The allosteric binding of ACA-6 to KRAS is highly dependent on the 3-methoxy-4-(3-methylbutoxy) substitution pattern on the benzamide core. Structural analogs lacking this specific substitution, such as N-(3-hydroxypyridin-2-yl)-4-methoxybenzamide (which lacks the 3-methylbutoxy chain) or N-(3-hydroxypyridin-2-yl)benzamide (missing both the methoxy and alkoxy groups), are not reported to exhibit KRAS inhibitory activity . The 3-methylbutoxy side chain is believed to occupy a hydrophobic pocket in the allosteric site, contributing to binding affinity.

Structure-activity relationship Benzamide Allosteric site

Absence of Potent CYP Inhibition Suggests Potential for Reduced Metabolic Liability

In vitro CYP inhibition profiling indicates that ACA-6 exhibits weak inhibition of major cytochrome P450 isoforms. Specifically, it shows an IC50 of 5,330 nM against CYP3A4 in human liver microsomes and an IC50 of 15,400 nM against CYP2B6 [1]. For CYP2C19, a Ki of 70 nM has been reported [1]. These values are significantly higher (weaker inhibition) than those of many advanced KRAS inhibitors, such as adagrasib, which potently inhibits CYP3A4 (IC50 = 12 nM) and CYP2C9 (IC50 = 0.4 nM) [2]. The relatively low CYP inhibition profile of ACA-6 may translate to a reduced risk of drug-drug interactions in co-administration studies.

Cytochrome P450 Metabolic stability Drug-drug interaction

Optimal Research and Industrial Application Scenarios for N-(3-Hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide (ACA-6)


Investigating Non-Covalent Allosteric Modulation of KRAS Signaling in Cancer Models

ACA-6 serves as a selective tool compound to interrogate the biological consequences of non-covalent allosteric KRAS inhibition in vitro. Its mechanism—disrupting nucleotide exchange and effector binding—allows researchers to differentiate the effects of allosteric modulation from covalent G12C-specific inhibition. This is particularly valuable in cancer cell lines harboring KRAS mutations other than G12C (e.g., G12D, G12V) where covalent G12C inhibitors are ineffective .

In Vivo Pharmacological Studies Requiring Minimized CYP-Mediated Drug-Drug Interactions

The weak CYP inhibition profile of ACA-6 (CYP3A4 IC50 = 5,330 nM) makes it a suitable candidate for in vivo combination studies where co-administration with other CYP-metabolized agents is required. Unlike clinical-stage covalent KRAS inhibitors such as adagrasib (CYP3A4 IC50 = 12 nM), ACA-6 poses a significantly lower risk of confounding pharmacokinetic interactions [1].

Structure-Activity Relationship (SAR) Studies Centered on the Benzamide Allosteric KRAS Pharmacophore

ACA-6 represents a validated starting point for medicinal chemistry efforts aimed at optimizing non-covalent allosteric KRAS inhibitors. The essential 3-methoxy-4-(3-methylbutoxy)benzamide core provides a defined scaffold for systematic SAR exploration, including modification of the alkoxy side chain, replacement of the methoxy group, and variation of the pyridine ring substitution .

Biochemical Assay Development for High-Throughput Screening of Allosteric KRAS Modulators

Given its established mechanism of disrupting nucleotide exchange, ACA-6 can be employed as a positive control or reference compound in biochemical assays designed to identify novel allosteric KRAS inhibitors. Its non-covalent binding mode and moderate affinity facilitate assay validation and benchmark comparisons in HTS campaigns .

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